molecular formula C14H17NO3 B596944 Tert-butyl 7-methoxy-1H-indole-1-carboxylate CAS No. 1215205-77-8

Tert-butyl 7-methoxy-1H-indole-1-carboxylate

Cat. No.: B596944
CAS No.: 1215205-77-8
M. Wt: 247.294
InChI Key: DWMPQAJKVAOOOW-UHFFFAOYSA-N
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Description

Tert-butyl 7-methoxy-1H-indole-1-carboxylate: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a tert-butyl group, a methoxy group, and an indole core, making it a versatile molecule in organic synthesis and pharmaceutical research .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-methoxy-1H-indole-1-carboxylate typically involves the reaction of 7-methoxyindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 7-methoxy-1H-indole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its indole core makes it a valuable building block in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It serves as a model compound for investigating the biological activities of indole-based molecules .

Medicine: The compound is explored for its potential therapeutic properties. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of novel materials with specific properties .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 7-methoxy-1H-indole-1-carboxylate is unique due to the position of the methoxy group on the indole ring. This specific substitution pattern influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Biological Activity

Tert-butyl 7-methoxy-1H-indole-1-carboxylate is a synthetic derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

1. Overview of Indole Derivatives

Indole derivatives are recognized for their broad spectrum of biological activities, including:

  • Antiviral
  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic
  • Antitubercular

Given these properties, this compound is positioned as a candidate for drug development in various therapeutic areas .

2.1 Target Interactions

The compound interacts with specific molecular targets, modulating their activity through various biochemical pathways. Its methoxy group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .

2.2 Biochemical Pathways

The compound's mechanism may involve:

  • Enzyme inhibition : It can inhibit enzymes involved in critical biological processes.
  • Receptor modulation : The compound may act on receptors related to inflammation and cancer progression.

3. Pharmacokinetics

This compound is predicted to exhibit:

  • High gastrointestinal absorption : This suggests good oral bioavailability.
  • Blood-brain barrier permeability : The compound may have central nervous system effects due to its ability to cross the blood-brain barrier .

4.1 Anticancer Activity

Research indicates that indole derivatives can induce apoptosis in cancer cells. This compound has shown potential in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HT-29 (Colon)15.0
A549 (Lung)10.0

4.2 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8.0
Escherichia coli16.0
Mycobacterium tuberculosis32.0

5.1 Case Study on Anticancer Effects

A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated that treatment led to significant apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .

5.2 Case Study on Antimicrobial Efficacy

In another study, the compound exhibited potent activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antitubercular drugs .

6. Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its diverse pharmacological effects make it a valuable candidate for drug development in oncology and infectious diseases.

Future research should focus on:

  • Mechanistic studies to elucidate specific pathways involved in its action.
  • In vivo studies to assess efficacy and safety profiles.
  • Development of derivatives to enhance potency and selectivity against target diseases.

Properties

IUPAC Name

tert-butyl 7-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-6-5-7-11(17-4)12(10)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMPQAJKVAOOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677973
Record name tert-Butyl 7-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-77-8
Record name 1,1-Dimethylethyl 7-methoxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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